5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a pyrazole ring, and multiple methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring and the pyrazole ring, followed by the introduction of the methyl and phenyl groups. Common reagents used in these reactions include various aldehydes, ketones, and pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
- 5,5-dimethyl-1,3-dioxan-2-one
- 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane .
Uniqueness
What sets 5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5,5-dimethyl-2-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C27H28N2O2/c1-17-11-18(2)25(19(3)12-17)26-20(16-29(28-26)21-9-7-6-8-10-21)13-22-23(30)14-27(4,5)15-24(22)31/h6-13,16H,14-15H2,1-5H3 |
InChI Key |
BGGRGNJWEGVYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)CC(CC3=O)(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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